REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][C:8]([CH2:12][O:13][CH3:14])=[CH:7]2.[OH-:15].[Na+]>O.[Ta]>[OH:15][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][C:8]([CH2:12][O:13][CH3:14])=[CH:7]2 |f:1.2|
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=C2C=C(C=NC12)COC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
cupric sulfate pentahydrate
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ta]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system is sealed
|
Type
|
CUSTOM
|
Details
|
brought to 160 degrees C
|
Type
|
FILTRATION
|
Details
|
The cooled solution is filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
extracted with two 20 ml portions of toluene
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with two 50 ml portions of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Rotary evaporation of the organic layer
|
Reaction Time |
21.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC=C2C=C(C=NC12)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.39 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |